molecular formula C21H18N4O3 B6421374 N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 951896-76-7

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6421374
CAS No.: 951896-76-7
M. Wt: 374.4 g/mol
InChI Key: VFZFDMTTZJEHTF-UHFFFAOYSA-N
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Description

The compound N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide features a 1,2,3-triazole core substituted with a phenyl group at position 1, a furan-2-yl moiety at position 5, and a carboxamide group at position 4 linked to a 2-ethoxyphenyl substituent. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological and material science applications.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-2-27-17-12-7-6-11-16(17)22-21(26)19-20(18-13-8-14-28-18)25(24-23-19)15-9-4-3-5-10-15/h3-14H,2H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZFDMTTZJEHTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: This can be achieved through a reaction between an azide and an alkyne.

    Introduction of the Furan Ring: The furan ring can be introduced via a reaction.

    Attachment of the Ethoxyphenyl Group: This step often involves a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The furan ring and ethoxyphenyl group contribute to the compound’s overall binding affinity and specificity. This compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs reported in recent literature, focusing on structural variations, synthetic methodologies, and inferred physicochemical properties.

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Substituents
Compound Name R1 (Position 1) R5 (Position 5) Carboxamide Substituent Molecular Weight Key References
Target Compound Phenyl Furan-2-yl N-(2-ethoxyphenyl) ~392.4 g/mol -
N-(2-Ethoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 2-Fluorophenyl Methyl N-(2-ethoxyphenyl) ~368.4 g/mol
N-(2-Ethoxyphenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide Phenyl Methyl N-(2-ethoxyphenyl) ~350.4 g/mol
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide 4-Isopropylphenyl Methyl N-(2-ethoxyphenyl) ~406.5 g/mol
(E)-2-(2-Ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)thiazole-5-carboxamide Thiazole-5-yl - N-(3-(methylsulfonyl)allyl) ~394.4 g/mol
N-(Cyanomethyl)-5-(2-ethoxyphenyl)-1H-pyrazole-3-carboxamide Pyrazole-3-yl - N-(cyanomethyl) ~286.3 g/mol
Key Observations:

Substituent Diversity: The target compound uniquely incorporates a furan-2-yl group at position 5, distinguishing it from methyl-substituted analogs . Replacement of the triazole core with thiazole (e.g., compound 14 in ) or pyrazole (e.g., compound 30 in ) alters ring aromaticity and dipole moments, impacting solubility and binding interactions.

Carboxamide Modifications: The N-(2-ethoxyphenyl) group in the target compound contrasts with N-(3-(methylsulfonyl)allyl) in and N-(cyanomethyl) in . Sulfone and nitrile groups introduce polarity, whereas the ethoxyphenyl group balances hydrophobicity and steric bulk.

Synthetic Yields :

  • While direct yield data for the target compound are unavailable, analogs such as (E)-4-Chloro-5-(2-ethoxyphenyl)-N-(3-(methylsulfonyl)allyl)-1H-pyrazole-3-carboxamide (8b) achieved a 91% yield via nucleophilic substitution , suggesting efficient routes for related structures.

Methodological Considerations

  • Synthetic Routes : Amide coupling (General Procedure-II in ) and Suzuki-Miyaura cross-coupling (e.g., compound 22 in ) are common methods for analogous structures.

Biological Activity

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of 2-ethoxyphenyl isocyanate with appropriate furan derivatives. The process can be optimized for yield and purity through various reaction conditions, including solvent choice and temperature control.

Antimicrobial Activity

Research indicates that compounds similar to N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole derivatives exhibit significant antimicrobial properties. For instance, triazole derivatives have been tested against various bacterial strains, showing effective inhibition against Gram-positive and Gram-negative bacteria. The compound's structure likely contributes to its interaction with microbial cell walls or enzymes critical for bacterial survival .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Triazole Derivative 1Staphylococcus aureus5 mg/mL
Triazole Derivative 2Escherichia coli10 mg/mL

Anticancer Activity

N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole derivatives have also shown promising anticancer activity. In vitro studies demonstrate that these compounds can inhibit the proliferation of various cancer cell lines. For example, a related triazole compound exhibited an IC50 value of 1.1 μM against MCF-7 breast cancer cells, indicating strong antiproliferative effects .

Cell LineIC50 (μM)Reference Compound IC50 (μM)
MCF-71.1Doxorubicin: 0.5
HCT1162.65-Fluorouracil: 4.0
HepG21.4Pemetrexed: 7.26

The mechanism by which N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole derivatives exert their biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Many triazoles inhibit enzymes critical for cell survival in both microbial and cancer cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Molecular Docking Studies : Computational analyses suggest that these compounds interact with specific amino acid residues in target proteins, enhancing their inhibitory effects on cancer cell growth and microbial viability .

Case Studies

Recent studies have focused on the biological evaluation of triazole derivatives similar to N-(2-ethoxyphenyl)-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole:

Study 1: Antimicrobial Evaluation

A series of triazole compounds were tested against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial efficacy.

Study 2: Anticancer Activity

In another study, synthesized triazoles were evaluated for their cytotoxic effects on various cancer cell lines. The findings revealed that modifications to the phenyl ring could lead to improved antiproliferative activity.

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